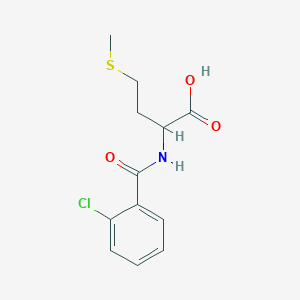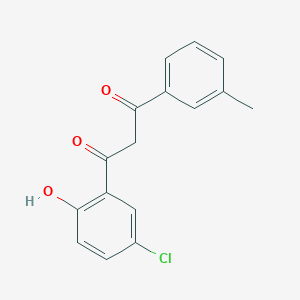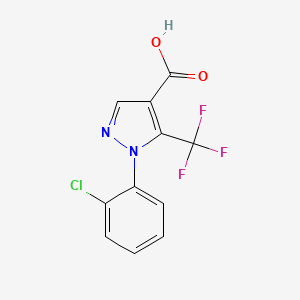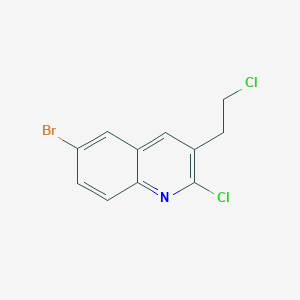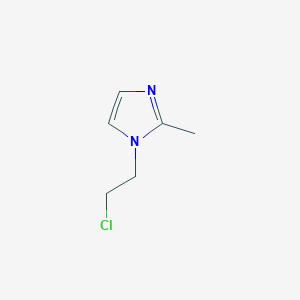
1-(Cyclopropylcarbonyl)piperazine
Vue d'ensemble
Description
“1-(Cyclopropylcarbonyl)piperazine” is an organic compound with the empirical formula C8H14N2O . It has a molecular weight of 154.21 and is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(Cyclopropylcarbonyl)piperazine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylcarbonyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The InChI key for this compound is KIALFUYSJAAJSU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-(Cyclopropylcarbonyl)piperazine” has a refractive index of 1.524, a boiling point of 120°C at 0.15 mmHg, and a density of 1.087 g/mL at 25°C . Its SMILES string is O=C(C1CC1)N2CCNCC2 .
Applications De Recherche Scientifique
Organic Solar Cell Applications
The compound “1-(Cyclopropylcarbonyl)piperazine” has been used in the synthesis of a thermally stable fluorophore, 7,7-bis (1-cyclopropylcarbonyl piperazino)-8,8-dicyanoquinodimethane (BCCPDQ), which has been applied in organic solar cell devices . This application is significant as it’s the first time a TCNQ derivative has been used in organic solar cell applications .
Fluorescence Properties
The compound exhibits fluorescence in both solution and solid states . In solution, the fluorescence quantum yield (Φf) is approximately 0.30%, while in its solid state, the Φf increases to about 10% .
Electrochemical Properties
The electrochemical band gap of the compound is approximately 2.67 eV, which is in good agreement with the optical band gap of about 2.68 eV . These properties make it a suitable candidate for various electrochemical applications.
Flexible Electronics
The compound has been used in the development of flexible electronics . The electrical characteristics of the device on a flexible substrate did not degrade under various bending conditions, demonstrating the exceptional stability of the photovoltaic (PV) and its potential for use in wearable and flexible electronics .
Photovoltaic Applications
The compound has been used in photovoltaic applications . The heterostructure device embedded with TiO2 nanoparticles tested for various photovoltaic (PV) parameters displays excellent stability, with an efficiency of around 2.26% .
Material Science
The compound has potential applications in material science . The team of scientists has experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Safety and Hazards
Orientations Futures
A recent study has demonstrated the use of “1-(Cyclopropylcarbonyl)piperazine” in the synthesis of a thermally stable fluorophore, which was successfully used in a flexible organic solar cell . This represents a cutting-edge method in understanding a new tiny organic molecular material and integrating it into a flexible solar cell .
Mécanisme D'action
Target of Action
1-(Cyclopropylcarbonyl)piperazine primarily targets the respiratory system
Mode of Action
It’s known that it interacts with the respiratory system
Biochemical Pathways
Given its target being the respiratory system , it might be involved in pathways related to respiratory function. More detailed studies are required to identify the exact pathways and their downstream effects.
Result of Action
It’s known that the compound has some effect on the respiratory system
Propriétés
IUPAC Name |
cyclopropyl(piperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIALFUYSJAAJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975277 | |
| Record name | Cyclopropyl(1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperazine | |
CAS RN |
59878-57-8 | |
| Record name | Cyclopropyl(1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Cyclopropylcarbonyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E5L38YCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)

![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)
![5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid](/img/structure/B3024844.png)
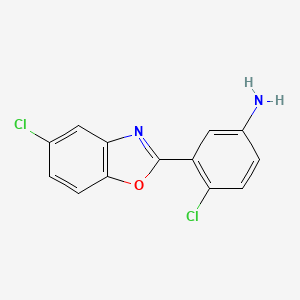
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3024846.png)
